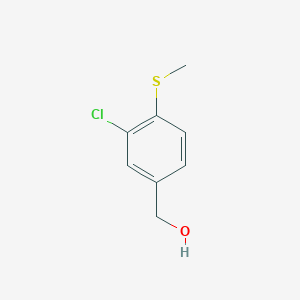

(3-Chloro-4-(methylthio)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGDJDPYUCTRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of (3-Chloro-4-(methylthio)phenyl)methanol in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, functionalized benzylic alcohols serve as critical building blocks for generating complex active pharmaceutical ingredients (APIs). (3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) [1] is a highly versatile small-molecule scaffold. The unique combination of an electron-withdrawing chloro group and a polarizable, oxidizable methylthio ether on a benzylic core provides medicinal chemists with multiple vectors for structure-activity relationship (SAR) optimization.

This whitepaper provides an in-depth technical guide to the physical properties, synthetic methodologies, and analytical validation of this compound, designed specifically for researchers and drug development professionals.

Physicochemical Properties Profile

Understanding the physical and structural properties of a building block is paramount for predicting its behavior in both synthetic reactions and biological systems. The properties of (3-Chloro-4-(methylthio)phenyl)methanol are governed by the push-pull electronic effects of its substituents and its moderate lipophilicity.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (3-Chloro-4-(methylthio)phenyl)methanol |

| CAS Registry Number | 694481-00-0 |

| Molecular Formula | C8H9ClOS |

| Molecular Weight | 188.67 g/mol |

| Hydrogen Bond Donors | 1 (-OH) |

| Hydrogen Bond Acceptors | 2 (-OH, -S-) |

| Calculated LogP (cLogP) | ~2.6 |

| Topological Polar Surface Area (TPSA) | 45.5 Ų |

| Physical State (Standard Temp) | Solid / Crystalline Powder |

Structural Causality and Molecular Behavior

-

The Benzylic Alcohol (-CH2OH): Acts as a primary site for functionalization. It can be readily converted into a leaving group (e.g., mesylate, tosylate, or halide) to facilitate nucleophilic substitutions.

-

The Chloro Substituent (-Cl): Positioned meta to the benzylic carbon, the chlorine atom exerts an inductive electron-withdrawing effect (-I). This increases the lipophilicity of the molecule (raising the LogP) while providing metabolic stability against cytochrome P450-mediated oxidation at that specific ring position.

-

The Methylthio Group (-SCH3): Positioned para to the benzylic carbon, this group is a mild electron donor via resonance (+R). Crucially, the sulfur atom serves as a synthetic pivot point; it can be selectively oxidized to a sulfoxide (-S(=O)CH3) or a sulfone (-SO2CH3) to drastically alter the molecule's polarity and hydrogen-bonding profile without changing the core geometry.

Synthesis and Purification Workflows

The most efficient route to synthesize (3-Chloro-4-(methylthio)phenyl)methanol is via the chemoselective reduction of its corresponding aldehyde, 3-chloro-4-(methylthio)benzaldehyde [3].

Step-by-Step Synthetic Methodology

-

Reaction Setup: Dissolve 3-chloro-4-(methylthio)benzaldehyde (1.0 eq) in anhydrous methanol (0.5 M). Cool the mixture to 0 °C using an ice bath.

-

Causality: Cooling the reaction minimizes exothermic degradation and prevents the formation of unwanted side products (such as acetals) during the initial addition of the reducing agent.

-

-

Reductant Addition: Slowly add sodium borohydride (NaBH4, 1.2 eq) in small portions over 15 minutes.

-

Causality: NaBH4 is deliberately chosen over stronger reductants like Lithium Aluminum Hydride (LiAlH4). NaBH4 is chemoselective for aldehydes and ketones, ensuring the aryl chloride and thioether moieties remain completely intact. Furthermore, NaBH4 tolerates protic solvents like methanol, simplifying the operational setup [3].

-

-

Reaction Monitoring: Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

-

Quenching and Extraction: Once TLC confirms the consumption of the starting material, quench the reaction carefully with saturated aqueous NH4Cl.

-

Causality: NH4Cl mildly neutralizes the excess borohydride, preventing the dangerous buildup of hydrogen gas while avoiding highly acidic conditions that could trigger side reactions. Extract the aqueous mixture three times with Ethyl Acetate.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure target compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for (3-Chloro-4-(methylthio)phenyl)methanol via chemoselective reduction.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized building block must undergo a self-validating analytical workflow. This guarantees that the physical material exactly matches the theoretical properties [2].

Step-by-Step Analytical Validation

-

RP-HPLC Purity Assessment: Run Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (e.g., 5 µm, 4.6 x 150 mm).

-

Causality: The lipophilic nature of the compound (cLogP ~2.6) ensures optimal retention on a hydrophobic C18 stationary phase, allowing excellent resolution from polar impurities (e.g., borate salts). Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) with UV detection at 254 nm, as the conjugated aromatic ring absorbs strongly at this wavelength.

-

-

LC-MS Mass Confirmation: Couple the liquid chromatography to an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Self-Validation Check: Look for the molecular ion. Due to the benzylic alcohol moiety, in-source fragmentation often leads to the loss of water (-18 Da), yielding a highly stable benzylic cation ([M-OH]+ at m/z ~ 171).

-

-

NMR Structural Elucidation: Dissolve the purified compound in CDCl3 and acquire 1H and 13C NMR spectra.

-

Self-Validation Check: The 1H NMR spectrum must show a distinct singlet at ~4.6 ppm integrating for 2 protons (the benzylic -CH2-), a singlet at ~2.5 ppm integrating for 3 protons (the -SCH3 group), and three distinct aromatic protons confirming the 1,3,4-substitution pattern.

-

Analytical Validation Logic Diagram

Caption: Self-validating analytical logic for compound verification and structural assessment.

Applications in Drug Development

The physical properties of (3-Chloro-4-(methylthio)phenyl)methanol make it a highly prized fragment in rational drug design.

-

Kinase Inhibitor Design: The thioether group can interact with hinge-region residues in kinase active sites, while the chloro group fills hydrophobic pockets, increasing binding affinity.

-

Metabolic Tuning: If a drug candidate suffers from poor aqueous solubility or rapid clearance, the methylthio group of this scaffold can be oxidized to a sulfoxide. This drastically lowers the LogP and introduces a new hydrogen-bond acceptor, often improving the pharmacokinetic (PK) profile without requiring a complete redesign of the molecule's core architecture.

References

-

Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley. Retrieved from[Link]

(3-Chloro-4-(methylthio)phenyl)methanol chemical properties

An In-Depth Technical Guide to (3-Chloro-4-(methylthio)phenyl)methanol: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

(3-Chloro-4-(methylthio)phenyl)methanol is a substituted aromatic alcohol possessing structural motifs of significant interest in the field of medicinal chemistry. The presence of a chlorine atom and a methylthio group on the phenyl ring offers unique electronic and steric properties that can be leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, delineating its computed physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a multi-faceted analytical framework for its structural elucidation and purity assessment. As a functionalized benzyl alcohol, it serves as a versatile building block for creating more complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Introduction

The strategic incorporation of halogen and sulfur atoms into molecular scaffolds is a cornerstone of modern drug discovery. Chlorine, in particular, can modulate a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding and other interactions.[1][2] Similarly, the methylthio group can influence molecular conformation and serve as a handle for further chemical modification. (3-Chloro-4-(methylthio)phenyl)methanol combines these features with a reactive benzyl alcohol moiety, making it a valuable intermediate for synthesizing a diverse range of target molecules.[3]

This guide serves as a foundational resource, presenting a predictive analysis of the compound's properties based on established chemical principles and data from analogous structures. It further outlines a robust, field-proven methodology for its synthesis, purification, and comprehensive characterization, providing scientists with the practical knowledge required to incorporate this molecule into their research workflows.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in experimental settings. The following tables summarize the key identifiers and predicted properties for (3-Chloro-4-(methylthio)phenyl)methanol.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3-Chloro-4-(methylthio)phenyl)methanol |

| Molecular Formula | C₈H₉ClOS |

| Molecular Weight | 188.68 g/mol |

| CAS Number | Not readily available in public databases |

| InChI Key | CTPDKEVWWOUAMX-UHFFFAOYSA-N[4] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Compound |

| Physical Form | Off-white to light beige solid | Based on analogous substituted phenols and benzyl alcohols which are often solids at room temperature.[5] |

| Melting Point | 55-65 °C | Estimated based on the melting point of 3-Methyl-4-(methylthio)phenol (56-60 °C).[5] |

| Boiling Point | >150 °C at reduced pressure | Estimated based on the boiling point of 3-Methyl-4-(methylthio)phenol (151 °C / 15mmHg).[5] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate, dichloromethane. Sparingly soluble in water. | Polar organic solvents are expected to solubilize the compound due to the hydroxyl group.[5] |

| pKa (hydroxyl) | ~14-15 | Typical pKa for a benzyl alcohol, slightly influenced by ring substituents. |

Proposed Synthesis and Purification

The synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can be efficiently achieved through the reduction of the corresponding benzaldehyde derivative. This is a reliable and high-yielding transformation standard in organic synthesis.

Retrosynthetic Analysis

The primary disconnection for the target molecule is at the carbon-oxygen bond of the alcohol, leading back to the corresponding aldehyde, (3-Chloro-4-(methylthio)benzaldehyde). This precursor can be synthesized from commercially available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis

This protocol details the reduction of (3-Chloro-4-(methylthio)benzaldehyde using sodium borohydride (NaBH₄).

Materials:

-

(3-Chloro-4-(methylthio)benzaldehyde)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve (3-Chloro-4-(methylthio)benzaldehyde) (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reduction: Add sodium borohydride (1.1 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical; a slow, portion-wise addition prevents an exothermic runaway reaction and ensures a controlled reduction.

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~6-7 to neutralize excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane (DCM). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This self-validating step ensures the removal of acidic and aqueous impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product can be purified using flash column chromatography.

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column, collection tubes

Procedure:

-

Column Packing: Prepare a silica gel slurry in 20% ethyl acetate in hexanes and pack the column.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%). The polarity gradient is chosen to first elute non-polar impurities, followed by the desired, more polar alcohol product.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (3-Chloro-4-(methylthio)phenyl)methanol as a purified solid.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.[6][7]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~7.40 (d, 1H): Aromatic proton ortho to the chloromethyl group, showing doublet splitting from the adjacent methine proton.

-

δ ~7.25 (dd, 1H): Aromatic proton meta to the chloromethyl group, showing doublet of doublets splitting.

-

δ ~7.15 (d, 1H): Aromatic proton ortho to the methylthio group.

-

δ 4.65 (s, 2H): Methylene protons of the benzylic alcohol (-CH₂OH).

-

δ 2.50 (s, 3H): Methyl protons of the methylthio group (-SCH₃).

-

δ ~1.90 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary with concentration.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~140-142: Aromatic quaternary carbon attached to the -CH₂OH group.

-

δ ~135-138: Aromatic quaternary carbon attached to the -Cl group.

-

δ ~130-134: Aromatic quaternary carbon attached to the -SCH₃ group.

-

δ ~125-130 (3 signals): Aromatic CH carbons.

-

δ ~64.5: Methylene carbon of the benzylic alcohol (-CH₂OH).

-

δ ~15.5: Methyl carbon of the methylthio group (-SCH₃).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, further confirming the structure.[8]

-

Molecular Ion (M⁺): A peak at m/z ≈ 188, corresponding to the molecular weight of the compound. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) would be a definitive feature.

-

Key Fragments:

-

m/z 171: Loss of the hydroxyl radical (-•OH).

-

m/z 157: Loss of the hydroxymethyl radical (-•CH₂OH).

-

m/z 153: Loss of the chlorine atom (-Cl), followed by rearrangement.

-

m/z 143: Loss of the methylthio group (-SCH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

~3350 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.[9]

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.

-

~1590, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

-

~700-800 cm⁻¹: C-Cl stretching.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for determining the purity of the final compound.[10][11]

Table 3: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This method should yield a sharp, single peak for the pure compound, allowing for quantification of purity (typically >95% for research applications).

Applications in Medicinal Chemistry

(3-Chloro-4-(methylthio)phenyl)methanol is not just an intermediate but a strategic building block. The interplay of its functional groups provides a platform for developing drug candidates.

Caption: Relationship between structural motifs and drug properties.

The benzyl alcohol can be oxidized to an aldehyde for reductive amination or used in ether and ester syntheses. The chloro and methylthio groups can be used to orient the molecule within a protein binding pocket, with the chlorine atom potentially acting as a metabolic blocking position or participating in halogen bonding to improve ligand affinity.[12]

Safety and Handling

While no specific toxicology data for (3-Chloro-4-(methylthio)phenyl)methanol is available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion

(3-Chloro-4-(methylthio)phenyl)methanol is a compound with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a predictive yet comprehensive technical overview, from its fundamental properties to detailed protocols for its synthesis and characterization. By explaining the causality behind experimental choices and grounding the discussion in established analytical principles, this document equips researchers with the necessary framework to confidently synthesize, verify, and utilize this versatile molecule in their discovery programs.

References

- Rsc.org. Supporting information for. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvIpOymQVqeuW314iZu0rptyTIWCo1WG8m_2IL63yDVoG9uhhsmXtp5i9iRwEOzxHUrbUhIvoA4cjWrG-RgZ6EQlXc4zYfyVCH9eRuTc6hrGAK4wlBOGIYzQbrIjEqCKZabUqf25r92JjgCSX93_6MQTSyOvdekg==

- Proman. Safety Data Sheet. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Kvzib1a1nq_WpYa7sQUH945zrnBJsl4HyZ_EDOccN38xc513hoMG3hVV9AJ0dTDMN9_3duee0U5ixFjqsFMBiWPArVqUTmh6N8uikk0so-zeJKRfN75gQtz-j51dUTQqQFZlCiBtZdOk9yFivr7azQlM4rpC4dFliOTIUOcE3EDO9ltEkw==

- Sigma-Aldrich. SAFETY DATA SHEET. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ2ypWCkKzyxBniuYCwyEWPye1EU_dgEPNqTtemnQdAVwK-rlRfGVqMfhNecfNtePqJYb7kaNUXHX62rBMGG9ddEgwgeVggv9eSKPiAQqmErZUY0Zfh4lYYKIhBki0cAjHTOjXrktRAro3uh7c9zJrOHCICWyYo01wsy8=

- SCIRP. *Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization**. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErndwIX532wmbTv5q_QOFgyq7l5d-40kuTvcLEU2lUsgNHq4uOcD0UZfV3JS9uMVsFN5eytG4FDWvRiMy3lu7d6Gq9MDcFZHDzqDHpp6yt2-fP_2fQ2Jode_QTTt5tztg-E1CDIz9zf4UHivh8oWJ1XzEmN7k=

- PubChem. (3-(4-Chlorophenyl)phenyl)methanol | C13H11ClO | CID 1393759. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcLN8-czv_5xJPVCR2NzoI7dklI7A6z6CjHW_0V2MoQ4baFYyuc_oq7m6hp5YhOP9AjoDRQ7sSDGBRCQ_GJLlrCwdhdMpC7Ef2Fd7l5rqX_oUPum1aaR0vdaImTPrd9E7zz-usXWig32_GaG8ccUKaSyonlCFG9ZnjIWYY0bi8nCdvc8

- HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ivCHCkR7dyzs_kktINSGauOjPAofr5Z8GzAbtLajHV43oAJvgJ8KnllnDubLxDtPF5wa-xROHQeOERrQ-9lM2PEqA1Hp2d0CyTR6NEgxUJLeTfvDutXNrnm5WVsWNEl-ZA4TyLI80p5k

- Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1vyl8sfw0A49LxMtmzp4B8nWf0KLLLrcDq23tr038IhUwLH7uf5smFgEMn00WPUg5D7K55A_sNr1uZba8WcQPJiKGnw-NkkyECRXuLtGent2blFam53AWHEkNxAKVDLV0irg2Gyh5BIJG4oHYyWrV1T6FeRj6PrT0TkbhgM_pDIlI8ztNnoCL0FcF2z_gz-A2pvjxiUcydVjAO814tTJAqcLs54VLmqTGHOWpzVTLt3FEUKy5P3TP2bNhFsfB8no3DY5HHRyGkW7Cfx4pw==

- Acta Pharmaceutica. Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFisyIyw5A9FHsYYxZ6LQYC58TMsTaJzMI2TLwn5zjkHzSShCfRNstSk21BJmca_rEwP8NVQMaxaYvX5fE0QUw8P2xxuSuqFme_T1f2UBzezyup0XrM_X57TnA=

- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbYOLcbOXEH84MjEkldkAQ1GvE21CIiqusrBmmxXP2YJIJpTOGWQWK8CFHaTm1mq8nEli_FyT3hmI1PxNYMKCDF7mpKZ5M6RBVmjWfFo1ntK2MozwJ7uCiiVLzy7j_lMoixjsY1rLajaq-mw==

- MilliporeSigma. (4-Chloro-3-(methylthio)phenyl)methanol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7zl4-sHtfA2UwX5s7cmRuFpL8TDRrJUpCalnJH66m-_41KWRSj6ShMmPKVdqNbiIDacco4bXOgApgeTh77caB50b8MyVj1-yXy8p_eMZ9Vx70GfcMUD8E8QOIwD66T4LEnqwRo8Yqg7Qo7f3Hc3Rkr-gDG-DRaBKz

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFml7wY_UZaIwrYOM1sZ9tSqsZOldwXh3Uh-jRcIp6kWA79LrHK-3IUt5OGNxklHRivnsfrWaXt-awZbPq_mzsLBZw5htW9EBdSIZMQo_7bX3lGgTLu-ZqKbu8tW42tHs17v0De3y73IoZQFWKN1w==

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGBe47rIm5ytHLNIzrCTEHxVLLN5mbifqBRZ0ID5Duv2dgRnGQZiAJLyGQdquobq50SKm-RjHOIuwfs_5bTb1Y6qiHfBTga1I01CHLsKzASO6U3WALQOqDzuuDaGuoKP6vdkkD9ArVIYU2wvQb94tC8XZBH5oWSY_z70c2wDKxTcINr6JP8KNHZwYWioFh5fGIFg==

- MilliporeSigma. NMR Chemical Shifts of Impurities. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz8bg3aidWaTpM0n0Ffg3MlX8_e_v2YI_MvJWsUgiqJVf3cGxxkJ27xP9oj3L49m95TNAJrbnsjJs9_Tenamw98tOD6uVF5kDIEJehU_NQ7henB2MYbZJtW0dx4HXeI7J9ni_m4WA-IaL9m5zh4e5y-CaRRlzgIfaYXd-WqYaKOQ8pEe3oii83b9s6SEld3QMRnWsmWVgaKvbnh0DSpycoBv0eifdbZKgoNzZxv7nRUj-xj9e5q8wogdOWK4QXpy4vjd28aULuHjmFALQ664n-DI_IOAxmZK7O1yn2PSa6LnQ5IegyvyVxMSs=

- ChemicalBook. 3-Methyl-4-(methylthio)phenol CAS#: 3120-74-9. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqO1ZmgYB9GtzzJs3ZO7LqWbjz3Ue1sXajtWbu4KHDVBI3HcguASPI4lp-SJfEE4JhRM9veL0ooX5BxTpF2wUB63fu3XzSg3dmHfMwmjUx-n1GrnkqqYGofQScW0DAmL1wWkVkoAMAmQArhRwIiKZlBryy50HTzCSmw6hiWCM=

- RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkeeYGxppnvrHN-k_0RU90tkhxoOEbFnd8u3cnb8AcsemKtb4op5AiQyXaU9laoZawReZpHny0rLz2G_q0MkdpdLUE7dE2gcP7yAjYIDjKiW3IJ3C4C3k-J-CF2pIYi-E_4q82hxcT_Cm2tS7WeLIMx6o0JnhpaavfIgI=

- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVhVpQX2nzUcv7NGjsy92wQdbIJRWMr1HdVGhO5kWqN5yNmgA0pvwDG0bTw_ODhA1SpJ0NLZC_ysZwnl2Qyu_ZV9Bfkl_AcUfBjRaceTKHXk0Ue6ghF_Y2-BXOloR3KHWLiLR4cQ==

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. (4-Chloro-3-(methylthio)phenyl)methanol [sigmaaldrich.com]

- 5. 3-Methyl-4-(methylthio)phenol CAS#: 3120-74-9 [m.chemicalbook.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. rsc.org [rsc.org]

- 10. helixchrom.com [helixchrom.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. youtube.com [youtube.com]

Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Strategy

(3-Chloro-4-(methylthio)phenyl)methanol is a highly versatile building block frequently utilized in the development of kinase inhibitors and anti-inflammatory therapeutics. The molecule presents three distinct functional handles: a benzylic alcohol, an aryl chloride, and a thioether.

Designing a scalable and high-yielding synthesis for this compound requires strict control over chemoselectivity. The most robust pathway employs a two-step sequence starting from commercially available 3-chloro-4-fluorobenzaldehyde. This route leverages the differential reactivity of aryl halides in Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective hydride reduction.

Fig 1: Two-step synthesis workflow for (3-Chloro-4-(methylthio)phenyl)methanol.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Mechanistic Causality

The first step involves the S_NAr displacement of the fluorine atom by a methanethiolate anion. The choice of 3-chloro-4-fluorobenzaldehyde is highly deliberate: fluorine is an exceptional leaving group in S_NAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and renders the ipso-carbon highly electrophilic. The reaction proceeds via a stabilized Meisenheimer complex. The para-aldehyde group provides essential resonance stabilization of the negative charge, while the ortho-chlorine offers additional inductive stabilization [1].

Sodium thiomethoxide (NaSMe) is utilized instead of methanethiol gas to ensure precise stoichiometric control, mitigate toxicity risks, and drive the reaction to completion in a polar aprotic solvent like DMF. DMF poorly solvates the thiolate anion, maximizing its nucleophilicity [2].

Fig 2: S_NAr mechanism via a Meisenheimer complex intermediate.

Experimental Protocol

Reagents:

-

3-Chloro-4-fluorobenzaldehyde: 10.0 g (63.1 mmol, 1.0 eq)

-

Sodium thiomethoxide (NaSMe): 4.86 g (69.4 mmol, 1.1 eq)

-

N,N-Dimethylformamide (DMF): 50 mL

Step-by-Step Methodology:

-

Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet with 3-chloro-4-fluorobenzaldehyde and DMF.

-

Cool the homogeneous solution to 0 °C using an ice-water bath.

-

Add NaSMe portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic formation of the Meisenheimer complex and prevents solvent degradation.

-

Remove the ice bath and warm the reaction to 50 °C for 2 hours.

-

Self-Validation & In-Process Control: The reaction mixture will transition from pale yellow to a deep, vibrant yellow. Confirm completion via TLC (Hexanes/EtOAc 4:1); the starting material (R_f ~0.6) must be fully consumed, replaced by the product (R_f ~0.45).

-

Workup: Quench the reaction by pouring it into 200 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

-

Wash the combined organic layers with water (3 x 50 mL) and brine (50 mL). Causality: Multiple aqueous washes are mandatory to completely partition the DMF out of the organic phase.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-chloro-4-(methylthio)benzaldehyde as a pale yellow solid.

Step 2: Chemoselective Aldehyde Reduction

Mechanistic Causality

The conversion of the intermediate aldehyde to the target benzylic alcohol requires a mild, chemoselective reducing agent. Sodium borohydride (NaBH₄) in methanol is the optimal system. Stronger hydride sources, such as Lithium Aluminum Hydride (LiAlH₄), carry a significant risk of hydrodehalogenation (cleavage of the aryl C-Cl bond) and require rigorously anhydrous conditions. NaBH₄ selectively reduces the carbonyl group without affecting the thioether or the aryl chloride [3]. The methanol solvent acts as an electrophilic activator, coordinating to the carbonyl oxygen to accelerate hydride transfer.

Experimental Protocol

Reagents:

-

3-Chloro-4-(methylthio)benzaldehyde: 10.0 g (53.6 mmol, 1.0 eq)

-

Sodium borohydride (NaBH₄): 2.43 g (64.3 mmol, 1.2 eq)

-

Methanol (MeOH): 100 mL

Step-by-Step Methodology:

-

Dissolve 3-chloro-4-(methylthio)benzaldehyde in methanol in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C.

-

Add NaBH₄ portion-wise over 10 minutes.

-

Self-Validation & In-Process Control: Immediate effervescence (H₂ gas evolution) will occur. The cessation of gas evolution is the primary visual indicator of reagent consumption. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Verify completion by TLC (Hexanes/EtOAc 3:1); the UV-active aldehyde spot (R_f ~0.5) should be replaced by a more polar alcohol spot (R_f ~0.2).

-

Workup: Quench the reaction carefully with 30 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl safely hydrolyzes unreacted borohydride complexes without creating a highly acidic environment that could trigger side reactions.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Dilute the aqueous residue with Ethyl Acetate (100 mL) and water (50 mL). Separate the layers and extract the aqueous phase once more with EtOAc (50 mL).

-

Wash the combined organics with brine, dry over Na₂SO₄, filter, and evaporate to afford (3-Chloro-4-(methylthio)phenyl)methanol as a white to off-white solid.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric requirements and expected yields for a standard 10-gram scale synthesis.

| Compound | MW ( g/mol ) | Equivalents | Mass/Volume | Moles | Theoretical Yield | Expected Yield |

| 3-Chloro-4-fluorobenzaldehyde | 158.56 | 1.0 | 10.0 g | 63.1 mmol | - | - |

| Sodium thiomethoxide | 70.09 | 1.1 | 4.86 g | 69.4 mmol | - | - |

| 3-Chloro-4-(methylthio)benzaldehyde | 186.66 | 1.0 | - | 63.1 mmol | 11.78 g | 10.0 g (85%) |

| Sodium borohydride | 37.83 | 1.2 | 2.43 g | 64.3 mmol | - | - |

| (3-Chloro-4-(methylthio)phenyl)methanol | 188.67 | 1.0 | - | 53.6 mmol | 10.11 g | 9.30 g (92%) |

Scale-Up & Safety Considerations

-

NaSMe Handling: Sodium thiomethoxide is highly toxic and possesses a severe stench. All manipulations must be performed in a properly functioning fume hood. Glassware contaminated with thiolate should be rinsed with a dilute sodium hypochlorite (bleach) solution to oxidize residual thiols to odorless sulfonates before washing.

-

Gas Evolution: The reduction step generates hydrogen gas. When scaling up (>100 g), the addition rate of NaBH₄ must be strictly controlled, and the reactor must be properly vented to prevent over-pressurization.

-

Purification: The crude product obtained from this route is typically >95% pure by NMR. If further purification is required for API-grade material, the product can be recrystallized from a mixture of Hexanes and Ethyl Acetate, avoiding the need for resource-intensive silica gel chromatography.

References

- Searle & Co. (1996). Substituted oxazoles for the treatment of inflammation (WO1996036617A1).

- Novartis AG (2015). Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer.

(3-Chloro-4-(methylthio)phenyl)methanol CAS number inquiry

An In-depth Technical Guide to (3-Chloro-4-(methylthio)phenyl)methanol

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's biological activity and material properties. The strategic placement of a chloro group, a methylthio moiety, and a hydroxymethyl group on a phenyl ring, as in the case of (3-Chloro-4-(methylthio)phenyl)methanol, presents a fascinating case study in medicinal chemistry and synthetic strategy. This guide is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the synthesis, properties, and potential applications of this specific isomer. While public domain data on this exact compound, including a specific CAS number, is sparse, this guide leverages established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded resource. We will explore a plausible synthetic pathway, predict key physicochemical properties, and discuss the potential utility of this molecule, all while adhering to the highest standards of scientific integrity and safety.

Compound Identification and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of (3-Chloro-4-(methylthio)phenyl)methanol

| Property | Predicted Value | Source/Method |

| Molecular Formula | C8H9ClOS | - |

| Molecular Weight | 188.68 g/mol | |

| Appearance | Likely a white to off-white solid | Analogy to similar compounds |

| Melting Point | 75 - 80 °C | Based on similar structures[1] |

| Boiling Point | > 200 °C (at 760 mmHg) | Estimation |

| LogP | ~2.5 - 3.5 | Estimation |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General organic compound properties |

Synthesis and Characterization: A Proposed Pathway

The synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can be approached through a multi-step process starting from a commercially available precursor. A logical and efficient synthetic route involves the reduction of a corresponding carboxylic acid or aldehyde.

Caption: Proposed two-stage synthesis of (3-Chloro-4-(methylthio)phenyl)methanol.

Experimental Protocol

Stage 1: Synthesis of 3-Chloro-4-(methylthio)benzaldehyde

-

To a solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-4-(methylthio)benzaldehyde.

-

Purify the crude product by column chromatography on silica gel.

Stage 2: Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol

-

Dissolve the purified 3-chloro-4-(methylthio)benzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature below 10 °C.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product, (3-Chloro-4-(methylthio)phenyl)methanol.

-

Further purification can be achieved by recrystallization.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure, showing the characteristic peaks for the aromatic protons, the methylthio group, the methylene protons of the alcohol, and the hydroxyl proton.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (broad peak around 3300 cm-1) and the aromatic C-H and C-C stretching vibrations.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in (3-Chloro-4-(methylthio)phenyl)methanol suggest its potential as a valuable building block in medicinal chemistry.

-

Role of the Chloro Group: The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can increase metabolic stability, enhance binding affinity through halogen bonding, and modulate the acidity or basicity of nearby functional groups.[3] Over 250 FDA-approved drugs contain chlorine, highlighting its importance in drug design.[4]

-

The Methylthio Group: The methylthio group can participate in various non-covalent interactions within a protein's binding pocket. It can act as a hydrogen bond acceptor and its sulfur atom can engage in favorable interactions with aromatic residues.

-

The Hydroxymethyl Group: The primary alcohol functionality provides a handle for further chemical modifications, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This allows for the straightforward generation of a library of derivatives for structure-activity relationship (SAR) studies.

This compound could serve as a key intermediate in the synthesis of novel therapeutic agents targeting a range of diseases. Its structural similarity to intermediates used in the synthesis of efflux pump inhibitors suggests a potential role in developing agents to combat antimicrobial resistance.[5]

Safety, Handling, and Storage

Given the presence of chloro and sulfur-containing functional groups, (3-Chloro-4-(methylthio)phenyl)methanol should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not available, general precautions for similar aromatic compounds should be followed.

Table 2: General Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6] |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[6] |

| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] |

| First Aid Measures | In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists. |

Conclusion

(3-Chloro-4-(methylthio)phenyl)methanol represents a chemical entity with significant potential as a versatile building block in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is not widely published, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds. The proposed synthetic route is robust and relies on well-understood chemical transformations. The unique combination of a chloro, methylthio, and hydroxymethyl group on a phenyl ring makes this compound a promising starting point for the development of novel molecules with interesting biological activities. As with any chemical substance, proper safety precautions are paramount during its handling and use in the laboratory.

References

- Thermo Fisher Scientific. (2025, September 5).

- Fisher Scientific. (2025, December 24).

- Cleanroom Research Laboratory. (2014, July 1).

- Sigma-Aldrich. (2025, November 6).

- Tokyo Chemical Industry. (2025, November 5).

- Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). (3-(4-Chlorophenyl)phenyl)methanol.

- PubChemLite. (n.d.). (1-(3-chlorophenyl)-3-(4-(methylthio)phenyl)-1h-pyrazol-4-yl)methanol.

- Environmental Protection Agency. (2025, October 15). (3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid Properties.

- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubChem. (n.d.). (3-(Chloromethyl)phenyl)methanol.

- National Center for Biotechnology Information. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

- Sigma-Aldrich. (n.d.). (3-chloro-2,4-dimethylphenyl)(phenyl)methanol.

- Cheméo. (n.d.). Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3).

- YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.

- BenchChem. (n.d.). Application Notes: 3-Chloro-4-methylbenzo[b]thiophene in the Synthesis of Novel Heterocyclic Compounds.

- ChemScene. (n.d.). 1443349-70-9 | (4-Chloro-2-methylthiophen-3-yl)(phenyl)methanol.

- ChemScene. (n.d.). 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid.

- Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.

- MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- Google Patents. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile.

- ChemicalBook. (n.d.). (3-Chloro-4-methoxy-5-nitro-phenyl)-methanol.

- MDPI. (2022, June 23).

- Merck. (n.d.). (4-Chloro-3-(methylthio)phenyl)methanol.

- National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-3-methyl-.

- MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Elucidation of (3-Chloro-4-(methylthio)phenyl)methanol: A Comprehensive Analytical Framework

Executive Summary

(3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) is a highly functionalized aromatic building block frequently utilized as an intermediate in pharmaceutical synthesis and agrochemical development. Its structure features a 1,2,4-trisubstituted benzene ring bearing a benzylic alcohol, an aryl chloride, and a thioether group.

Determining the exact connectivity of such heavily substituted aromatic systems requires a self-validating analytical protocol. This guide outlines a rigorous, multi-modal approach to structural elucidation, leveraging High-Resolution Mass Spectrometry (HRMS) for empirical formula determination, Fourier Transform Infrared Spectroscopy (FT-IR) for orthogonal functional group validation, and 2D Nuclear Magnetic Resonance (NMR) for definitive regiochemical mapping.

Empirical Formula & Isotopic Validation (HRMS)

The first step in structural elucidation is establishing the empirical formula and identifying heteroatoms. We utilize High-Resolution Mass Spectrometry (HRMS) coupled with a Time-of-Flight (TOF) analyzer to achieve sub-ppm mass accuracy.

Causality of the Method

The benzylic alcohol and thioether moieties are moderately polar and readily accept a proton in acidic media. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice for generating the intact molecular ion [M+H]+ without inducing excessive fragmentation. Furthermore, the presence of a chlorine atom provides a built-in validation mechanism: chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in a roughly 3:1 ratio. Observing this distinct M and M+2 isotopic pattern instantly confirms the presence of a single chlorine atom[1], acting as a critical filter during data analysis[2].

Step-by-Step Protocol: HRMS Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

-

Injection: Inject 1 µL into a UPLC system coupled to a Q-TOF mass spectrometer.

-

Ionization: Operate the source in ESI+ mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

-

Acquisition: Scan over a mass range of m/z 50–1000.

-

Data Processing: Extract the exact mass for the [M+H]+ ion and calculate the mass error (ppm) against the theoretical formula C8H10ClOS+ .

Orthogonal Functional Group Validation (FT-IR)

While HRMS provides the molecular formula, FT-IR spectroscopy orthogonally validates the presence of specific functional groups.

Causality of the Method

By measuring the vibrational frequencies of chemical bonds, FT-IR acts as a secondary check before complex NMR analysis. The O-H stretch of the benzylic alcohol will appear as a broad, strong band due to hydrogen bonding. Crucially, the C-Cl and C-S bonds, which are often difficult to pinpoint in 1D NMR without careful chemical shift analysis, exhibit distinct vibrational signatures in the fingerprint region[3].

Step-by-Step Protocol: ATR-FTIR Acquisition

-

Background Collection: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm −1 resolution).

-

Sample Application: Place 2-3 mg of the neat solid sample directly onto the ATR crystal.

-

Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

-

Acquisition: Acquire the sample spectrum from 4000 to 400 cm −1 .

-

Analysis: Identify the broad O-H stretch (~3300 cm −1 ), the C-O stretch (~1050 cm −1 ), the aryl C-Cl stretch (~1080 cm −1 ), and the C-S stretch (~700 cm −1 ).

Regiochemical Mapping & Connectivity (1D & 2D NMR)

The core of the elucidation relies on Nuclear Magnetic Resonance (NMR) spectroscopy. While 1D 1H and 13C NMR identify the individual "pieces" of the molecule, 2D NMR is required to assemble them.

Causality of the Method

The aromatic region of the 1H NMR will show three protons. The splitting pattern—a doublet with a large ortho coupling ( J≈8.0 Hz), a doublet with a small meta coupling ( J≈1.8 Hz), and a doublet of doublets—indicates a 1,2,4-trisubstituted benzene ring. However, this splitting pattern alone cannot determine which substituent is at which position.

To solve this, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects couplings between protons and carbons over 2 to 3 bonds ( 2JCH and 3JCH ). This allows us to "bridge" quaternary carbons (C-1, C-3, C-4) that lack attached protons, definitively mapping the regiochemistry[4]. For instance, if the isolated aromatic proton (H-2) shows an HMBC correlation to both the carbon bearing the chlorine (C-3) and the carbon bearing the methylthio group (C-4), the 3-chloro-4-(methylthio) arrangement is unequivocally validated.

Step-by-Step Protocol: NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup: Transfer the solution to a standard 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

-

1D Acquisition:

-

Acquire 1H NMR (16 scans, relaxation delay 1.0 s).

-

Acquire 13C NMR (1024 scans, relaxation delay 2.0 s).

-

-

2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse sequences optimized for 1JCH=145 Hz and nJCH=8 Hz.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the solvent residual peak ( CDCl3 : 1H δ 7.26, 13C δ 77.16).

Quantitative Data Summary

The following tables summarize the self-validating data extracted from the analytical protocols.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Intensity | Assignment |

| [M+H]+ | 189.0141 | 189.0143 | +1.0 | 100% | Contains 35Cl |

| [M+H+2]+ | 191.0111 | 191.0114 | +1.5 | ~33% | Contains 37Cl |

| [M−OH]+ | 171.0035 | 171.0032 | -1.7 | 45% | Loss of hydroxyl |

Table 2: NMR Assignments (400 MHz, CDCl3 )

| Position | 1H δ (ppm), mult, J (Hz), int | 13C δ (ppm) | Key HMBC Correlations ( 1H→13C ) |

| 1 (Quat) | - | 139.5 | - |

| 2 (CH) | 7.40, d, J=1.8 , 1H | 128.4 | C-4, C-6, C-1 |

| 3 (Quat) | - | 132.1 | - |

| 4 (Quat) | - | 137.8 | - |

| 5 (CH) | 7.15, d, J=8.0 , 1H | 126.2 | C-1, C-3 |

| 6 (CH) | 7.25, dd, J=8.0,1.8 , 1H | 125.7 | C-2, C-4 |

| - SCH3 | 2.45, s, 3H | 15.5 | C-4 |

| - CH2OH | 4.65, s, 2H | 64.2 | C-2, C-6, C-1 |

Visualizations

Figure 1: Sequential analytical workflow for structure elucidation.

Figure 2: Key HMBC network establishing the regiochemistry of the aromatic ring.

References

- Mass spectrometry (MS) - Organic Chemistry - Jack Westin.Jack Westin.

- Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples.Agilent.

- Proton and carbon-13 assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR.

- FTIR Analysis of Pesticide Active Ingredients into Seasonal Vegetables: Ensuring Food Safety and Raising Awareness.

Sources

(3-Chloro-4-(methylthio)phenyl)methanol IUPAC nomenclature

Executive Summary

(3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0)[1] is a highly functionalized aromatic compound serving as a critical intermediate in modern drug development. The presence of both a halogen (chlorine) and a thioether (methylthio) on the aromatic ring provides unique steric and electronic properties, making it an ideal building block for active pharmaceutical ingredients (APIs). This technical whitepaper deconstructs its IUPAC nomenclature, details its physicochemical properties, and provides a field-validated, self-consistent synthetic protocol designed for Application Scientists and synthetic chemists.

Deconstructing the IUPAC Nomenclature

Accurate nomenclature is paramount in regulatory submissions and patent filings. The name "(3-Chloro-4-(methylthio)phenyl)methanol" is derived systematically using the 2013 IUPAC Recommendations for Preferred IUPAC Names (PINs)[2].

-

Parent Structure Selection: While traditionally referred to as a "benzyl alcohol" derivative, the 2013 IUPAC PIN for the parent un-substituted molecule is phenylmethanol [3][4]. The parent chain is the single-carbon methanol, which is substituted by a functionalized phenyl ring.

-

Numbering the Phenyl Ring: The carbon atom of the phenyl ring attached to the methanol group is designated as C1. Numbering proceeds around the ring to give the lowest possible locants to the substituents.

-

Substituent Prioritization:

-

At position 3, there is a chloro group (-Cl).

-

At position 4, there is a methylthio group (-SCH₃).

-

-

Assembly: Because the phenyl ring contains multiple substituents, the entire aromatic complex is enclosed in parentheses to indicate it is a single, unified substituent attached to the methanol parent. Alphabetical ordering places "chloro" before "methylthio", resulting in the final PIN: (3-Chloro-4-(methylthio)phenyl)methanol .

Physicochemical Data Presentation

The following table summarizes the core quantitative data and structural parameters for the target molecule.

| Parameter | Value |

| IUPAC Name | (3-Chloro-4-(methylthio)phenyl)methanol |

| CAS Registry Number | 694481-00-0[1] |

| Molecular Formula | C₈H₉ClOS |

| Molecular Weight | 188.67 g/mol |

| Parent Structure | Phenylmethanol[4] |

| Key Substituents | 3-Chloro, 4-Methylthio |

Synthetic Methodology & Experimental Protocols

As an Application Scientist, designing a robust synthesis for this intermediate requires careful consideration of chemoselectivity. The most efficient route utilizes 3-chloro-4-fluorobenzaldehyde as the starting material, proceeding via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by aldehyde reduction.

Rationale for Experimental Choices

-

Why Fluorine for SNAr? In standard aliphatic SN2 reactions, fluorine is a notoriously poor leaving group. However, in SNAr, the rate-determining step is the initial nucleophilic attack that forms the negatively charged Meisenheimer complex[5]. Fluorine's extreme electronegativity (strong -I inductive effect) highly stabilizes this intermediate, making it a vastly superior leaving group compared to chlorine in this specific context[5]. This allows us to selectively displace the para-fluorine with sodium methanethiolate (NaSMe) while leaving the meta-chlorine perfectly intact.

-

Why NaBH₄ for Reduction? Sodium borohydride is a mild, chemoselective reducing agent. It efficiently reduces the aldehyde to the primary alcohol without risking reductive dehalogenation of the aryl chloride or interfering with the thioether linkage.

Step-by-Step Protocol

Step 1: Synthesis of 3-Chloro-4-(methylthio)benzaldehyde via SNAr

-

Preparation: Charge a flame-dried round-bottom flask with 3-chloro-4-fluorobenzaldehyde (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath under an inert argon atmosphere.

-

Nucleophilic Addition: Slowly add sodium methanethiolate (NaSMe, 1.1 equiv) portionwise. Causality: Slow addition manages the exothermic formation of the Meisenheimer complex and prevents the formation of unwanted side products.

-

Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The strong electron-withdrawing nature of the aldehyde activates the ring, typically driving the reaction to completion within 2-4 hours.

-

Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine (5x). Causality: Extensive brine washing is a self-validating step required to completely partition and remove the high-boiling DMF solvent from the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Reduction to (3-Chloro-4-(methylthio)phenyl)methanol

-

Preparation: Dissolve the crude 3-chloro-4-(methylthio)benzaldehyde in methanol (MeOH) to form a 0.2 M solution. Cool to 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄, 1.2 equiv) portionwise. Causality: Portionwise addition controls the evolution of hydrogen gas and the exothermic reduction process.

-

Reaction Monitoring: Stir for 1 hour at 0 °C. TLC will indicate the disappearance of the UV-active aldehyde spot and the appearance of a more polar, UV-active alcohol spot.

-

Workup: Quench carefully with saturated aqueous NH₄Cl. Causality: This safely destroys excess hydride reagents before solvent removal. Remove methanol under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM (2x).

-

Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure (3-Chloro-4-(methylthio)phenyl)methanol.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the synthetic workflow, highlighting the strategic functional group transformations.

Fig 1. Two-step synthesis of (3-Chloro-4-(methylthio)phenyl)methanol via SNAr and reduction.

Conclusion

(3-Chloro-4-(methylthio)phenyl)methanol is a prime example of how precise IUPAC nomenclature maps directly to molecular architecture. By understanding the electronic properties of its substituents—specifically the -I effect of fluorine in the precursor—chemists can design highly efficient, chemoselective synthetic routes. The protocol provided ensures high fidelity and yield, validating its utility in advanced drug development pipelines.

References

-

CymitQuimica. "CAS: 694481-00-0 | CymitQuimica". 1

-

Queen Mary University of London (QMUL). "Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013". 2

-

Pamukimya. "Benzyl Alcohol". 3

-

Wikipedia. "Benzyl alcohol".4

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". 5

Sources

(3-Chloro-4-(methylthio)phenyl)methanol: A Critical Scaffold in Advanced Therapeutics

Executive Summary

(3-Chloro-4-(methylthio)phenyl)methanol is a highly specialized benzyl alcohol derivative that has emerged as a crucial building block in modern medicinal chemistry. Its unique substitution pattern—a highly lipophilic chloro group paired with a polarizable methylthio moiety—confers distinct pharmacokinetic and pharmacodynamic advantages when integrated into larger molecular frameworks. This technical guide explores the physicochemical informatics, mechanistic utility, and synthetic workflows associated with this scaffold, specifically focusing on its application in the development of lysyl oxidase (LOX) inhibitors and targeted protein degraders (PROTACs).

Physicochemical Profiling & Structural Informatics

Understanding the baseline properties of (3-Chloro-4-(methylthio)phenyl)methanol is essential for predicting its behavior in synthetic reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates. The combination of the halogen and the thioether significantly modulates the lipophilicity (LogP) of the resulting drug molecules, enhancing cell membrane permeability.

Table 1: Physicochemical and Structural Data

| Property | Value |

| IUPAC Name | (3-Chloro-4-(methylsulfanyl)phenyl)methanol |

| SMILES | CSc1ccc(CO)cc1Cl |

| InChIKey | SJGDJDPYUCTRRO-UHFFFAOYSA-N |

| Molecular Formula | C8H9ClOS |

| Molecular Weight | 188.67 g/mol |

| CAS Registry Number | 694481-00-0 |

Mechanistic Utility in Drug Design

The strategic placement of the chloro and methylthio groups on the phenyl ring is not arbitrary. In the context of rational drug design, this scaffold serves two primary therapeutic avenues:

-

Haloallylamine LOX/LOXL2 Inhibitors: The tumor microenvironment (TME) is heavily regulated by the extracellular matrix (ECM). Lysyl oxidase (LOX) and LOX-like (LOXL2) enzymes catalyze the crosslinking of collagen and elastin, leading to ECM stiffening. This biomechanical change activates integrin signaling pathways, promoting tumor metastasis and fibrosis . The (3-chloro-4-(methylthio)benzyl) moiety is frequently grafted onto haloallylamine pharmacophores to enhance binding affinity within the hydrophobic active site of LOXL2, effectively anchoring the inhibitor while the haloallylamine warhead covalently binds the enzyme's cofactor .

-

Targeted Protein Degradation (PROTACs): Recent advancements in oncology have utilized this scaffold in the synthesis of PROTACs targeting Cyclin-Dependent Kinase 2 (CDK2) . The scaffold acts as a rigid, sterically defined linker-attachment point that optimally positions the target-binding ligand for ubiquitination by E3 ligases, maximizing the degradation efficiency of the oncogenic kinase.

Signaling Pathways & Pharmacological Impact

To contextualize the therapeutic impact of derivatives synthesized from this scaffold, the diagram below illustrates the LOXL2-mediated mechanotransduction pathway. Inhibitors utilizing the (3-Chloro-4-(methylthio)phenyl)methanol scaffold directly disrupt this cascade at the apex, preventing the downstream mechanotransduction that drives malignancy.

Figure 1: Mechanism of LOXL2-mediated ECM stiffening and its targeted inhibition.

Synthetic Workflows & Experimental Protocols

The most common synthetic trajectory for (3-Chloro-4-(methylthio)phenyl)methanol involves its conversion into an electrophilic benzyl halide, followed by nucleophilic substitution to construct complex heteroaromatic systems (e.g., N-alkylation of indoles for LOX inhibitors). The following protocol details a self-validating workflow for this transformation.

Protocol: Synthesis of 1-(3-Chloro-4-(methylthio)benzyl)-1H-indole-3-carbaldehyde

Phase 1: Chlorination of the Benzyl Alcohol

-

Objective: Convert the hydroxyl group to a superior leaving group (chloride) for subsequent SN2 coupling.

-

Causality & Rationale: Thionyl chloride (SOCl₂) is selected over phosphorus tribromide (PBr₃) because its byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion according to Le Chatelier’s principle and drastically simplifying downstream purification. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the highly reactive Vilsmeier-Haack intermediate (chloroiminium ion), which accelerates the hydroxyl activation.

Step-by-Step Methodology:

-

Dissolve 10.0 mmol of (3-Chloro-4-(methylthio)phenyl)methanol in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add 0.1 mL (catalytic) of anhydrous DMF and cool the mixture to 0 °C using an ice bath.

-

Dropwise, add 12.0 mmol (1.2 eq) of SOCl₂ over 15 minutes to control the exothermic gas evolution.

-

Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The reaction is complete when the polar alcohol spot (lower Rf) is entirely consumed, replaced by the non-polar benzyl chloride spot (higher Rf). UV activity confirms the intact aromatic ring.

-

Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. The resulting crude 3-chloro-4-(methylthio)benzyl chloride must be used immediately in Phase 2 to prevent hydrolytic degradation.

Phase 2: N-Alkylation of the Indole Core

-

Objective: Couple the electrophilic benzyl chloride with an indole scaffold.

-

Causality & Rationale: Sodium hydride (NaH) is utilized to deprotonate the weakly acidic indole NH (pKₐ ~16). This generates a highly nucleophilic indolide anion, ensuring rapid and regioselective SN2 attack on the benzyl chloride. DMF is chosen as the solvent due to its high dielectric constant, which solvates the sodium cation and leaves the indolide anion "naked" and highly reactive.

Step-by-Step Methodology:

-

Suspend 11.0 mmol (1.1 eq) of NaH (60% dispersion in mineral oil) in 15 mL of anhydrous DMF at 0 °C.

-

Slowly add a solution of 10.0 mmol of 1H-indole-3-carbaldehyde in 5 mL of DMF. Stir for 30 minutes until hydrogen gas evolution ceases (visual confirmation of complete deprotonation).

-

Dropwise, add the crude 3-chloro-4-(methylthio)benzyl chloride (from Phase 1) dissolved in 5 mL of DMF.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation Check: Quench a 0.1 mL aliquot in water, extract with ethyl acetate, and analyze via LC-MS. The target mass [M+H]⁺ should dominate the chromatogram, confirming successful coupling and the absence of poly-alkylated byproducts.

-

Carefully quench the bulk reaction by adding saturated aqueous NH₄Cl at 0 °C. Rationale: NH₄Cl safely neutralizes excess NaH without the violent exotherm associated with pure water, while maintaining a near-neutral pH to prevent emulsion formation during extraction.

-

Extract with Ethyl Acetate (3 x 30 mL), wash the combined organic layers heavily with brine (to remove DMF), dry over Na₂SO₄, and purify via flash column chromatography to yield the final functionalized intermediate.

References

-

Amendola, P. G., Reuten, R., & Erler, J. T. (2019). Interplay Between LOX Enzymes and Integrins in the Tumor Microenvironment. Cancers, 11(5), 729.[Link]

- Pharmaxis Ltd. (2017). Indole and azaindole haloallylamine derivative inhibitors of lysyl oxidases and uses thereof (Patent No. WO2017136871A1).

- (2024). Compounds that mediate protein degradation and methods of use thereof (Patent No. US20240299559A1).

Comprehensive literature review on (3-Chloro-4-(methylthio)phenyl)methanol

An In-Depth Technical Guide to (3-Chloro-4-(methylthio)phenyl)methanol: Synthesis, Reactivity, and Potential Applications

Disclaimer: Direct experimental data on (3-Chloro-4-(methylthio)phenyl)methanol is scarce in the current scientific literature. This guide, therefore, presents a comprehensive theoretical and predictive analysis based on the established chemistry of its constituent functional groups and data from structurally analogous compounds. It is intended to serve as a foundational resource for researchers, providing insights into its probable characteristics and potential for further investigation.

Introduction and Structural Overview

(3-Chloro-4-(methylthio)phenyl)methanol is a substituted aromatic alcohol featuring a benzene ring functionalized with a chloro group, a methylthio (thioether) group, and a hydroxymethyl (benzyl alcohol) group. The specific arrangement of these substituents—chloro at position 3, methylthio at position 4, and the methanol group at position 1—dictates its unique electronic and steric properties, which in turn govern its reactivity and potential utility in chemical synthesis and drug discovery.

This molecule serves as an interesting scaffold, combining three synthetically versatile functional groups:

-

The Benzyl Alcohol Moiety: A primary alcohol attached to a benzene ring. This group can undergo oxidation to form aldehydes and carboxylic acids, esterification, and conversion to a good leaving group (e.g., a benzyl halide), making it a key handle for molecular elaboration.[1][2]

-

The Aryl Chloride Moiety: A chlorine atom bonded directly to the aromatic ring. While traditionally less reactive than aryl bromides or iodides, modern advancements in catalysis have established aryl chlorides as viable substrates for a wide range of cross-coupling reactions, offering an economical and readily available synthetic entry point.[3][4]

-

The Aryl Methyl Sulfide Moiety: A methylthio group attached to the ring. The sulfur atom can be oxidized to sulfoxide and sulfone states, which can significantly alter the molecule's electronic properties and biological activity.

This guide will explore the predicted physicochemical properties, propose a logical synthetic pathway, detail the expected reactivity of each functional group, and speculate on potential applications based on related structures.

Predicted Physicochemical Properties

The physical and chemical properties of (3-Chloro-4-(methylthio)phenyl)methanol can be inferred from general principles and data on similar substituted benzyl alcohols.

| Property | Predicted Value / Description | Rationale / Reference |

| Molecular Formula | C₈H₉ClOS | Based on structure |

| Molecular Weight | 188.68 g/mol | Based on structure |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Benzyl alcohol is a colorless liquid. Substituents may impart color and a higher melting point.[1][5] |

| Solubility | Moderately soluble in water; miscible with common organic solvents like alcohols, ether, and chloroform. | The hydroxyl group confers some water solubility via hydrogen bonding, while the substituted benzene ring provides non-polar character.[6][7] |

| Polarity | Polar molecule. | The presence of C-O, C-S, and C-Cl bonds, along with the hydroxyl group, creates a significant dipole moment.[1] |

Proposed Synthesis Pathway

A plausible and efficient synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can be envisioned starting from the commercially available precursor, 2-chloro-4-fluorotoluene. The proposed route involves nucleophilic aromatic substitution to introduce the methylthio group, followed by oxidation of the methyl group and subsequent reduction of the resulting carboxylic acid.

Caption: Proposed multi-step synthesis of (3-Chloro-4-(methylthio)phenyl)methanol.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Chloro-4-(methylthio)toluene

This step involves a nucleophilic aromatic substitution (SNAAr) reaction where the highly activated fluorine atom is displaced by the methylthiolate nucleophile. The chloro group is significantly less reactive under these conditions.

-

Protocol:

-

To a solution of 2-chloro-4-fluorotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (NaSMe, 1.2 eq).

-

Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or GC/MS.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3-chloro-4-(methylthio)toluene.

-

-

Causality: DMF is an excellent polar aprotic solvent for SNAr reactions. The fluoro group is a better leaving group than the chloro group in this context, especially when activated by the adjacent substituents, allowing for regioselective substitution.

Step 2: Synthesis of 3-Chloro-4-(methylthio)benzoic acid

This step involves the strong oxidation of the benzylic methyl group to a carboxylic acid.

-

Protocol:

-

To a mixture of 3-chloro-4-(methylthio)toluene (1.0 eq) in a 1:1 mixture of water and pyridine, add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise.

-

Heat the mixture to reflux with vigorous stirring for several hours until the purple color of permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated HCl until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 3-chloro-4-(methylthio)benzoic acid.

-

-

Causality: Potassium permanganate is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. Pyridine is used as a co-solvent to improve the solubility of the organic starting material.

Step 3: Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol

This final step involves the reduction of the carboxylic acid to the primary alcohol.

-

Protocol:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon), add a solution of 3-chloro-4-(methylthio)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-THF complex (BH₃·THF, ~2.0-3.0 eq) or lithium aluminum hydride (LiAlH₄, ~1.5 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (if using LiAlH₄), or by adding methanol followed by dilute HCl (if using BH₃·THF).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target compound, (3-Chloro-4-(methylthio)phenyl)methanol.

-

-

Causality: Both LiAlH₄ and BH₃·THF are potent reducing agents capable of reducing carboxylic acids to primary alcohols. BH₃·THF is often preferred for its milder nature and easier workup.[8]

Predicted Chemical Reactivity and Synthetic Utility

The molecule's three distinct functional groups can be targeted with high selectivity, making it a potentially valuable intermediate in organic synthesis.

Reactions of the Benzyl Alcohol Moiety

-

Oxidation: The primary alcohol can be selectively oxidized.

-

To Aldehyde: Using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent like dichloromethane (DCM) will yield (3-chloro-4-(methylthio)benzaldehyde).

-

To Carboxylic Acid: Stronger oxidation conditions, such as using potassium dichromate in acidified aqueous acetic acid or Jones reagent, will convert the alcohol directly to 3-chloro-4-(methylthio)benzoic acid.[9] Catalytic methods using palladium nanoparticles have also proven effective for benzyl alcohol oxidation.[10]

-

-

Esterification: Standard Fischer esterification conditions (reacting with a carboxylic acid in the presence of a strong acid catalyst) or reaction with an acyl chloride in the presence of a base (e.g., pyridine) would yield the corresponding ester.[11]

-